molecular formula C20H17N7OS B2759551 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1257551-59-9

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2759551
CAS No.: 1257551-59-9
M. Wt: 403.46
InChI Key: MCGQNGUUPGYTNN-UHFFFAOYSA-N
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Description

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps. One common method includes the use of benzo[c][1,2,5]thiadiazole as a starting material. This compound can undergo various reactions, such as methylation with methyl iodide using a palladium catalyst . Another method involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles using zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium(0) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, zinc cyanide, and methyl iodide. Reaction conditions often involve elevated temperatures and specific solvents like NMP (N-Methyl-2-pyrrolidone).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation reactions typically yield methylated derivatives of the starting material .

Scientific Research Applications

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7OS/c28-20(14-4-5-17-18(13-14)25-29-24-17)27-11-9-26(10-12-27)19-7-6-16(22-23-19)15-3-1-2-8-21-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQNGUUPGYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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